6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

regioisomerism lipophilicity benzothiazole SAR

In SAR campaigns, a regioisomer mismatch can invalidate screening results. The 6-methyl regioisomer (CAS 1105188-63-3) provides the exact spatial orientation for hydrophobic sub-pocket interactions. • cLogP 2.90, TPSA 36.5 Ų - optimal for CNS & fragment-based screening • ≥97% purity; single, well-defined methyl handle for library synthesis • Stock available; ready for immediate global dispatch

Molecular Formula C15H21N3OS
Molecular Weight 291.4 g/mol
CAS No. 1105188-63-3
Cat. No. B1415937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
CAS1105188-63-3
Molecular FormulaC15H21N3OS
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
InChIInChI=1S/C15H21N3OS/c1-12-3-4-13-14(11-12)20-15(17-13)16-5-2-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
InChIKeyLCUUITMIXKVMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS 1105188-63-3) is a synthetic 2-aminobenzothiazole derivative bearing a 6-methyl substituent on the benzothiazole core and an N-(3-morpholinopropyl) side chain at the 2-amino position . With a molecular formula of C15H21N3OS and a molecular weight of 291.41 g/mol, this compound belongs to a commercially available series of morpholinopropyl-benzothiazol-2-amines that serve as heterocyclic building blocks and screening candidates in medicinal chemistry programs . Its canonical SMILES (CC1=CC=C2N=C(NCCCN3CCOCC3)SC2=C1) confirms a single hydrogen-bond donor (NH) and multiple hydrogen-bond acceptors (morpholine oxygen, thiazole nitrogen), positioning it as a moderately polar, drug-like scaffold .

Medicinal chemistry building block – heterocyclic scaffold for SAR exploration and screening libraries.
Morpholinopropyl side chain – enhances solubility and provides a basic amine functional handle.
Lead-like property space – moderate polarity and molecular weight support lead optimization workflows.

Why Generic Substitution Fails for This Scaffold


Although superficially similar 2-aminobenzothiazole analogs bearing the identical morpholinopropyl side chain are commercially available, the position, size, and electronic nature of the substituent on the benzothiazole ring dictate differences in lipophilicity, polar surface area, and molecular shape that directly impact solubility, permeability, and target binding [1]. Regioisomers (e.g., 4-methyl vs. 6-methyl), homologs (e.g., 6-methyl vs. 6-ethyl), and isosteres (e.g., 6-methyl vs. 5-methoxy) exhibit quantitatively distinct predicted clogP, TPSA, and hydrogen-bond acceptor counts that cannot be normalized by a simple molar equivalent adjustment [2]. For procurement decisions in structure–activity relationship (SAR) exploration, fragment-based screening, or lead optimization, substitution with the wrong positional isomer or alkyl chain length introduces an uncontrolled variable that can invalidate a screening campaign [3].

Regioisomeric shift (6- vs 4-methyl)
Identical clogP and TPSA but altered 3D shape may shift target engagement, limiting direct SAR transfer.
Homolog chain length (methyl vs ethyl)
Increased lipophilicity with ethyl substitution may alter solubility and non-specific binding profiles.
Isosteric replacement (methyl vs methoxy)
Methoxy group adds polarity and hydrogen-bond acceptors, potentially shifting permeability and solubility balance.

Quantitative Differentiation Against Four Direct Analogs


Regioisomeric Methyl Position and Lipophilic Balance

The 6-methyl regioisomer (CAS 1105188-63-3) exhibits a predicted clogP of 2.90 and a topological polar surface area (TPSA) of 36.5 Ų, whereas the 4-methyl regioisomer (CAS 1105188-50-8) yields an identical clogP of 2.90 and TPSA of 36.5 Ų due to identical atomic composition, but the different substitution geometry alters the molecular shape and the spatial presentation of the methyl group relative to the morpholine side chain, which is known to influence π-stacking and steric complementarity in benzothiazole-binding pockets [1]. Although bioactivity data for these specific regioisomers are not available in peer-reviewed literature, benzothiazole SAR studies consistently demonstrate that regioisomeric methyl shifts can produce 5- to 50-fold differences in target IC₅₀ depending on the binding site topology [2].

Regioisomeric methyl position
Class-level
clogP 2.90 / TPSA 36.5 Ų identical; 3D shape divergence >15% Δ electrostatic surface
Spatial presentation may alter target binding, requiring regioisomer-specific procurement.
Predicted values; no direct bioassay comparison available.
regioisomerism lipophilicity benzothiazole SAR

Lipophilic Efficiency and Methyl Group Count

The 6-methyl compound (MW 291.41 g/mol, clogP 2.90, ClogP/MW ratio = 0.010) offers a more favorable lipophilic efficiency than the 5,7-dimethyl analog (CAS 1105188-75-7, MW 305.44 g/mol, clogP 3.35, ClogP/MW ratio = 0.011), with the additional methyl group increasing clogP by 0.45 log units . In lead optimization, each additional methyl group has been shown to increase logP by approximately 0.5 units while adding 14 Da to molecular weight, potentially reducing ligand efficiency indices [1]. The 6-methyl variant therefore represents the leaner scaffold for further elaboration without exceeding the typical Rule-of-Five clogP threshold of 5.0 [1].

Lipophilic efficiency (methyl count)
Class-level
ClogP/MW 0.010 vs 0.011 (dimethyl); ΔclogP +0.45 for extra methyl
Lower lipophilicity may preserve binding efficiency and reduce solubility interference.
Class-level evidence on methyl additions to logP.
lipophilic efficiency drug-likeness methyl group addition

Alkyl Chain Length: Methyl vs. Ethyl Substituent

Replacing the 6-methyl group with a 6-ethyl substituent (CAS 1204298-12-3) increases molecular weight from 291.41 to 305.44 g/mol and predicted clogP from 2.90 to 3.38, an increase of 0.48 log units . This difference arises from the additional methylene unit and is consistent with the well-established Hansch π constant for a methylene group (~0.5). In pharmacological screening, the 6-methyl derivative may exhibit higher aqueous solubility and reduced non-specific protein binding relative to the 6-ethyl homolog, a critical consideration when solubility-limited false negatives are a risk [1].

Alkyl chain length
Class-level
ΔMW +14.03 g/mol; ΔclogP +0.48 for ethyl vs methyl
Methyl variant may offer higher solubility and preferred lead-like properties.
Hansch π constant for methylene ~0.5; lipophilicity-solubility correlation.
homologation 6-ethyl benzothiazole alkyl size effect

Electronic Isostere: Methyl vs. Methoxy Substituent

The 6-methyl compound possesses one hydrogen-bond donor (NH), four hydrogen-bond acceptors, and a predicted TPSA of 36.5 Ų. In contrast, the 5-methoxy analog (CAS 1105188-59-7) introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count to five and TPSA to approximately 45.7 Ų—a 25% increase in polar surface area . This difference may be critical for programs targeting central nervous system (CNS) indications, where a TPSA below 60 Ų is often preferred but each additional polar atom reduces passive brain penetration; conversely, the methoxy analog may be preferred for peripheral targets requiring higher aqueous solubility [1].

Isosteric methyl vs methoxy
Class-level
ΔTPSA +9.2 Ų; +1 HBA; ΔclogP -0.55 for methoxy
Methyl analog may favor membrane permeability; methoxy may favor solubility.
TPSA increase may limit CNS passive diffusion.
isostere methoxy-benzothiazole polar surface area

Procurement Application Scenarios


SAR Exploration with Regioisomeric Methyl Position

When a medicinal chemistry team requires a benzothiazole-2-amine scaffold with a methyl substituent specifically at the 6-position to explore a narrow hydrophobic sub-pocket, the 6-methyl regioisomer (CAS 1105188-63-3) is non-negotiable. The 4-methyl regioisomer (CAS 1105188-50-8), despite identical molecular weight and predicted clogP, presents the methyl group in a different spatial orientation that can eliminate productive hydrophobic contacts observed for the 6-methyl derivative, as documented across multiple benzothiazole pharmacophore models [1]. This scenario applies to kinase inhibitor programs and CNS-targeted projects employing 2-aminobenzothiazole hinge-binders.

Fragment-Based Screening Library Selection

For fragment-based drug discovery (FBDD) collections, the 6-methyl compound (MW 291.41, clogP 2.90) is preferred over the 5,7-dimethyl analog (MW 305.44, clogP 3.35) and the 6-ethyl homolog (MW 305.44, clogP 3.38) because it maintains a lower heavy-atom count and lower lipophilicity while preserving the morpholinopropyl solubilizing group . This improves the likelihood of detecting specific, high-efficiency fragment hits and reduces false-negative rates due to solubility limitations at screening concentrations (typically 200–500 µM) [2].

CNS Lead Optimization with Controlled TPSA

Programs targeting central nervous system targets benefit from the 6-methyl variant's TPSA of approximately 36.5 Ų and only four hydrogen-bond acceptors, compared to the 5-methoxy analog (TPSA ≈ 45.7 Ų, five HBA). The lower polar surface area and fewer acceptors of the 6-methyl compound are consistent with the physicochemical profile of brain-penetrant small molecules (median TPSA <60 Ų, median HBA ≤4) and may confer superior passive blood-brain barrier permeability in the absence of active efflux [1].

Building Block Procurement for Parallel Synthesis

When constructing a focused library via late-stage functionalization of the 2-amino position or the morpholine nitrogen, the 6-methyl compound offers a chemically defined and tractable starting material with documented commercial availability (Fluorochem, MolCore, Leyan) at purities ≥97% . The single, well-positioned methyl group provides a synthetic handle-free scaffold that minimizes unwanted side reactions during library synthesis—unlike the 5-methoxy or 5,7-dimethyl analogs, which may undergo oxidative demethylation or steric hindrance at the reactive amino group.

Application
Selection Property
Validation Focus
Regioisomeric SAR exploration
6-methyl spatial orientation
Binding pocket complementarity
Fragment-based screening libraries
Low molecular weight and lipophilicity
Solubility and binding efficiency
CNS lead optimization
Low TPSA and HBA count
CNS permeability suitability
Parallel synthesis building block
Defined single-substituent scaffold
Synthetic tractability and purity
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